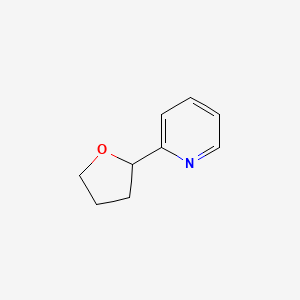

2-(oxolan-2-yl)pyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H11NO |

|---|---|

Molecular Weight |

149.19 g/mol |

IUPAC Name |

2-(oxolan-2-yl)pyridine |

InChI |

InChI=1S/C9H11NO/c1-2-6-10-8(4-1)9-5-3-7-11-9/h1-2,4,6,9H,3,5,7H2 |

InChI Key |

FEBPLMHEMNDSAH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(OC1)C2=CC=CC=N2 |

Origin of Product |

United States |

Mechanistic Insights into Reactions Involving 2 Oxolan 2 Yl Pyridine

Elucidation of Organic Reaction Mechanisms and Reaction Pathways

The synthesis of 2-(oxolan-2-yl)pyridine and its derivatives often involves transition-metal-catalyzed cross-coupling reactions. A plausible and widely utilized method is the palladium-catalyzed coupling of a 2-halopyridine with an organometallic derivative of tetrahydrofuran (B95107). One such pathway could involve the reaction of 2-bromopyridine (B144113) with 2-lithiotetrahydrofuran, generated in situ from tetrahydrofuran.

The generally accepted mechanism for such a palladium-catalyzed cross-coupling reaction, analogous to the Suzuki or Stille coupling, proceeds through a catalytic cycle:

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the 2-halopyridine to a low-valent palladium(0) complex, forming a palladium(II) intermediate. In this step, the C-X bond (where X is a halogen) of the pyridine (B92270) is broken, and two new bonds are formed with the palladium center.

Transmetalation: The subsequent step involves the transfer of the oxolan-2-yl group from the organometallic reagent (e.g., 2-lithiotetrahydrofuran) to the palladium(II) complex. This results in a new palladium(II) intermediate bearing both the pyridyl and the oxolanyl groups.

Reductive Elimination: The final step of the catalytic cycle is the reductive elimination of the desired product, this compound. This step involves the formation of a new carbon-carbon bond between the pyridyl and oxolanyl moieties and the regeneration of the palladium(0) catalyst, which can then enter another catalytic cycle.

The reactivity of the formed this compound can be further explored. For example, the pyridine nitrogen can act as a nucleophile or a ligand for metal catalysts, potentially influencing subsequent reactions at other positions on the pyridine ring or even involving the tetrahydrofuran moiety.

Detailed Kinetic Studies for Reaction Rate Determination

Detailed kinetic studies are essential for optimizing reaction conditions and understanding the factors that control the rate of formation of this compound. While specific kinetic data for the synthesis of this particular compound are not extensively reported in the literature, the principles of reaction kinetics for similar palladium-catalyzed cross-coupling reactions are well-established.

A kinetic study would typically involve monitoring the concentration of reactants and products over time under various conditions. The rate law for the reaction, which expresses the reaction rate as a function of the concentrations of the reactants and catalyst, can be determined. For the proposed palladium-catalyzed synthesis, the rate law might take the general form:

Rate = k[2-halopyridine]a[organometallic THF reagent]b[Pd catalyst]c

where k is the rate constant, and a, b, and c are the reaction orders with respect to each species.

The following table illustrates a hypothetical set of experiments that could be performed to determine the reaction orders and the rate constant.

| Experiment | [2-bromopyridine] (M) | [2-lithio-THF] (M) | [Pd(PPh₃)₄] (mM) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1 | 2.0 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 1 | 4.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 1 | 2.0 x 10⁻⁵ |

| 4 | 0.1 | 0.1 | 2 | 4.0 x 10⁻⁵ |

This is a hypothetical data table for illustrative purposes.

From such data, one could deduce that the reaction is first order with respect to 2-bromopyridine and the palladium catalyst, and zero order with respect to the 2-lithiotetrahydrofuran reagent under these specific conditions. This would provide valuable insights into the rate-determining step of the reaction mechanism. For instance, if the reaction is zero order in the organometallic reagent, it might suggest that the transmetalation step is not rate-limiting.

Furthermore, the effect of temperature on the reaction rate can be studied to determine the activation energy (Ea) of the reaction using the Arrhenius equation. This information is crucial for understanding the energy profile of the reaction and for controlling the reaction temperature for optimal yield and selectivity.

Stereochemical Evolution and Determinants in Reaction Sequences

The 2-position of the oxolane ring in this compound is a stereocenter. Therefore, the synthesis of this compound can lead to a racemic mixture or, through stereoselective methods, to an enrichment of one enantiomer. The stereochemical outcome is determined by the reaction mechanism and the nature of the reactants and catalysts used.

In the context of palladium-catalyzed synthesis of substituted tetrahydrofurans from γ-hydroxy terminal alkenes, high levels of diastereoselectivity have been achieved. nih.gov These reactions often favor the formation of the trans-isomer when a new stereocenter is formed relative to an existing one. nih.gov The stereoselectivity is influenced by the steric and electronic properties of the substrates and ligands. nih.gov

For the synthesis of enantiomerically enriched this compound, several strategies can be envisioned:

Use of Chiral Ligands: Employing a chiral phosphine (B1218219) ligand in the palladium-catalyzed cross-coupling reaction could induce asymmetry in the product. The chiral ligand can create a chiral environment around the palladium center, leading to a preferential formation of one enantiomer of the product.

Starting from a Chiral Precursor: An alternative approach is to start with an enantiomerically pure precursor. For example, a stereoselective synthesis of 2-substituted tetrahydrofuran followed by its coupling with the pyridine moiety would result in an enantiomerically enriched final product. The stereoselective synthesis of 2,3,5-trisubstituted tetrahydrofurans has been demonstrated through iodocyclization of geometrically pure precursors. nih.gov

The stereochemistry of this compound can have a significant impact on its biological activity and its properties as a chiral ligand in asymmetric catalysis. Therefore, the development of stereoselective synthetic routes is of great importance.

Investigating the Role of Intermediates and Transition States

The understanding of a reaction mechanism is incomplete without characterizing the intermediates and transition states involved. In the proposed palladium-catalyzed synthesis of this compound, several key intermediates are postulated.

Intermediates:

Pd(0)Ln: The active catalyst, typically a palladium(0) complex with phosphine ligands (L).

[Pd(II)(pyridyl)(X)Ln]: The oxidative addition product, where X is the halide from the 2-halopyridine.

[Pd(II)(pyridyl)(oxolanyl)Ln]: The intermediate formed after transmetalation.

These intermediates can sometimes be detected and characterized using spectroscopic techniques such as NMR and X-ray crystallography, especially if they are sufficiently stable.

Transition States:

Transition states are high-energy species that cannot be isolated but can be studied through computational methods (e.g., Density Functional Theory - DFT). DFT calculations can provide valuable information about the geometry and energy of the transition states for each elementary step in the catalytic cycle.

For example, a computational study of the ring-opening reaction of tetrahydrofuran by frustrated Lewis pairs has provided insights into the transition state of this process. rsc.org Similar computational approaches can be applied to the palladium-catalyzed synthesis of this compound to model the transition states of the oxidative addition, transmetalation, and reductive elimination steps. These studies can help to rationalize the observed reactivity and selectivity of the reaction.

In photochemical ring expansion reactions for the synthesis of tetrahydrofuran derivatives, diradical intermediates have been proposed and investigated through DFT calculations. mdpi.com This highlights the power of computational chemistry in elucidating the nature of transient species in a reaction pathway.

Analysis of Non-Covalent Interactions and Their Mechanistic Implications

Non-covalent interactions play a crucial role in determining the three-dimensional structure of molecules and can significantly influence their reactivity. scispace.com In this compound, the pyridine ring and the tetrahydrofuran moiety offer several sites for non-covalent interactions.

The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the C-H bonds of both rings can act as hydrogen bond donors. The oxygen atom in the tetrahydrofuran ring is also a potential hydrogen bond acceptor. Furthermore, the aromatic pyridine ring can participate in π-π stacking and C-H···π interactions.

These non-covalent interactions are particularly important in the solid state, where they govern the crystal packing of the molecule. The analysis of crystal structures of related pyridine derivatives has revealed the presence of various non-covalent interactions, such as C-H···N, C-H···π, and π-π stacking. researchgate.net

The following table summarizes the types of non-covalent interactions that can be anticipated for this compound based on studies of similar molecules.

| Type of Interaction | Donor | Acceptor | Potential Implication |

| Hydrogen Bonding | C-H (pyridine, THF) | N (pyridine), O (THF) | Crystal packing, solubility |

| π-π Stacking | Pyridine ring | Pyridine ring | Stabilization of crystal lattice |

| C-H···π Interactions | C-H (pyridine, THF) | Pyridine ring | Conformational preference |

From a mechanistic perspective, non-covalent interactions can influence the course of a reaction in several ways:

Substrate-Catalyst Binding: Non-covalent interactions can play a role in the binding of the substrate to the catalyst, potentially influencing the efficiency and selectivity of the reaction.

Stabilization of Intermediates and Transition States: Specific non-covalent interactions can stabilize certain intermediates or transition states, thereby lowering the activation energy and accelerating the reaction.

Conformational Control: Non-covalent interactions can lock the molecule in a particular conformation, which may be more or less reactive in a subsequent transformation.

The study of non-covalent interactions in coordination complexes of pyridine derivatives has provided valuable insights into how these forces direct the self-assembly of supramolecular structures. A thorough understanding of these weak interactions is therefore essential for a complete mechanistic picture of reactions involving this compound.

Coordination Chemistry of 2 Oxolan 2 Yl Pyridine As a Ligand

Ligand Design Principles and Diverse Coordination Modes

The design of ligands is a critical aspect of coordination chemistry, as the ligand's structure dictates the geometry, stability, and reactivity of the resulting metal complex. For 2-(oxolan-2-yl)pyridine, the design principles revolve around the interplay between the pyridine (B92270) and oxolane functionalities.

The pyridine moiety provides a strong σ-donating nitrogen atom, which readily coordinates to both transition and main group metals. rsc.orgnih.gov The electronic properties of the pyridine ring can be tuned by substituents, which in turn influences the donor strength of the nitrogen and the stability of the metal-ligand bond. ijtsrd.com The oxolane group, while generally a weaker donor than pyridine, introduces the possibility of chelation, where the ligand binds to the metal center through both the nitrogen and oxygen atoms. This chelate effect typically leads to enhanced thermodynamic stability of the resulting complex compared to coordination with monodentate ligands. wikipedia.org

The steric bulk of the oxolane ring is another important design consideration. The substituent at the 2-position of the pyridine ring can influence the coordination geometry around the metal center, potentially favoring the formation of specific isomers or preventing the coordination of multiple ligands. jscimedcentral.comrsc.org

The primary mode of coordination for this compound involves the nitrogen atom of the pyridine ring. This is a well-established interaction for pyridine and its derivatives with a vast number of transition and main group metals. rsc.orgjscimedcentral.com The lone pair of electrons on the nitrogen atom readily forms a coordinate covalent bond with an empty orbital on the metal center.

In transition metal complexes, the N-coordination of pyridine-based ligands is fundamental to the formation of a wide variety of geometries, including octahedral, tetrahedral, and square planar arrangements. rsc.orgjscimedcentral.com The nature of the metal, its oxidation state, and the other ligands in the coordination sphere all influence the final structure. For instance, Ni(II) can form both tetrahedral and octahedral complexes with pyridine-based ligands depending on the reaction conditions. jscimedcentral.com

With main group metals, the coordination is also primarily through the nitrogen atom. The resulting complexes often exhibit geometries predicted by VSEPR theory. For example, coordination to a Lewis acidic main group element like a borane (B79455) would occur through the pyridyl nitrogen.

While the N-coordination of this compound to various metals is expected, specific structural data from single-crystal X-ray diffraction for its complexes are not widely available in the reviewed literature.

The presence of the oxolane ring in this compound introduces the possibility of O-coordination, leading to a bidentate N,O-chelation. wikipedia.org The oxygen atom of the tetrahydrofuran (B95107) ring possesses lone pairs of electrons that could potentially coordinate to a metal center. This mode of binding would result in the formation of a five-membered chelate ring, which is generally stable.

The likelihood of O-coordination depends on several factors, including the nature of the metal ion and the solvent. Hard metal ions, according to HSAB theory, would have a greater affinity for the hard oxygen donor of the ether. However, the nitrogen of the pyridine is a softer and generally stronger donor, making N-coordination the more probable primary interaction. Bidentate N,O-coordination would be most likely with metal ions that favor higher coordination numbers and can accommodate the geometry of the chelate ring.

Experimental evidence for the O-coordination of the oxolane moiety in this compound complexes is not extensively documented in the surveyed literature. Spectroscopic or crystallographic studies would be necessary to definitively confirm this coordination mode.

Spectroscopic Analysis of Metal Complexes (e.g., High-Resolution NMR, IR, UV-Vis)

Spectroscopic techniques are indispensable for the characterization of metal complexes, providing insights into the coordination environment, bonding, and electronic structure.

Infrared (IR) Spectroscopy: IR spectroscopy is used to probe the vibrational modes of the ligand and its complex. Coordination of the pyridine nitrogen to a metal center typically results in a shift of the C=N and C=C stretching vibrations of the pyridine ring to higher frequencies. kpi.uaorientjchem.org This shift is indicative of the electronic changes in the ring upon coordination. If the oxolane oxygen were to coordinate, a shift in the C-O-C stretching frequency would be expected. kpi.ua

UV-Vis Spectroscopy: The electronic absorption spectra of transition metal complexes provide information about d-d electronic transitions and charge-transfer bands. The position and intensity of these bands are sensitive to the coordination geometry and the nature of the ligands. ias.ac.in Pyridine-containing complexes often exhibit metal-to-ligand charge transfer (MLCT) bands in the UV-visible region. kpi.ua

Detailed spectroscopic data tables for metal complexes of this compound are not available in the reviewed literature.

Single Crystal X-ray Diffraction for Structural Elucidation

A search of the crystallographic literature did not yield specific single-crystal X-ray diffraction data for metal complexes of this compound. The table below is a template for the type of data that would be obtained from such studies.

| Complex | Metal-N (Å) | Metal-O (Å) | N-Metal-O Angle (°) | Coordination Geometry | Reference |

| Data Not Available | - | - | - | - | - |

| Data Not Available | - | - | - | - | - |

Structure-Reactivity Relationships in Metal-Ligand Complexes

The relationship between the structure of a metal-ligand complex and its reactivity is a central theme in coordination chemistry, with significant implications for catalysis and materials science. wikipedia.orgresearchgate.net The electronic and steric properties of the this compound ligand can influence the reactivity of the metal center.

The electron-donating ability of the pyridine nitrogen affects the electron density at the metal center, which in turn can influence its catalytic activity. For example, in palladium-catalyzed cross-coupling reactions, the basicity of the pyridine ligand has been shown to correlate with the catalytic efficiency. ijtsrd.com The steric hindrance imposed by the oxolane ring can also play a role by creating a specific coordination environment that may favor certain reaction pathways or enhance selectivity. researchgate.net

Furthermore, the potential for the oxolane oxygen to participate in coordination could stabilize certain oxidation states of the metal or provide a labile coordination site that can be displaced by a substrate molecule during a catalytic cycle. However, without specific experimental studies on the reactivity of this compound complexes, these relationships remain speculative.

Ligand Exchange Dynamics and Stability of Coordination Complexes

The lability and stability of coordination complexes are crucial for their application, particularly in areas such as catalysis and biological systems. Ligand exchange dynamics refer to the rate at which a ligand in a complex is replaced by another ligand from the surrounding solution. researchgate.netinorgchemres.org The stability of a complex is quantified by its stability constant, which describes the equilibrium between the free metal ion and ligand and the complex. ijtsrd.comscispace.com

The kinetics of ligand exchange for pyridine-based ligands can vary significantly depending on the metal ion and the reaction conditions. rsc.org For labile metal ions, ligand exchange can be very rapid, while for inert metal ions, it can be extremely slow. The steric and electronic properties of the this compound ligand would be expected to influence these rates.

The stability of complexes formed with this compound will be influenced by the strength of the metal-nitrogen bond and any potential contribution from the chelate effect if the oxolane oxygen is involved in coordination. wikipedia.orgresearchgate.net Generally, pyridine-containing ligands form stable complexes with many transition metals. nih.gov

Specific studies on the ligand exchange dynamics and the determination of stability constants for metal complexes of this compound are not readily found in the surveyed scientific literature.

Catalytic Applications of 2 Oxolan 2 Yl Pyridine and Its Metal Complexes

Homogeneous Catalysis Utilizing 2-(oxolan-2-yl)pyridine Ligands

In homogeneous catalysis, this compound and its derivatives serve primarily as chiral ligands for transition metals. The nitrogen atom of the pyridine (B92270) ring acts as a robust coordination site, while the adjacent stereocenter on the oxolane ring provides a chiral environment, enabling enantioselective transformations.

While the broader class of pyridine-oxazoline (PyOx) ligands is widely used, specific applications of this compound in major metal-catalyzed transformations are more specialized.

Hydrogenation: The asymmetric hydrogenation of ketones and challenging substrates like pyridinium (B92312) salts is a key area for chiral ligands. Iridium and Ruthenium complexes are often employed for these transformations. dicp.ac.cnnih.govrsc.org For instance, iridium-catalyzed asymmetric hydrogenation of N-alkyl-2-alkylpyridinium salts can yield 2-aryl-substituted piperidines with high enantioselectivity. nih.gov This strategy activates the otherwise unreactive pyridine ring towards reduction. dicp.ac.cnnih.gov Similarly, Ru-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines is a powerful method for synthesizing chiral 1,2-amino alcohols. acs.org Although these examples highlight the utility of chiral pyridine-based ligands, specific data for catalysts bearing the this compound ligand in these particular transformations remains a niche area of study.

C-H Activation: The pyridine nucleus itself can act as a directing group for metal-based C-H bond activation, facilitating the formation of new C-C bonds at positions ortho to the nitrogen. researchgate.netbeilstein-journals.org Iron, rhodium, and iridium complexes have been shown to cleave C-H bonds in pyridine substrates under mild conditions. researchgate.netrsc.org This reactivity is typically focused on the functionalization of the pyridine ring rather than a catalytic reaction by a pre-formed this compound metal complex.

Cross-Coupling: Palladium-catalyzed asymmetric allylic alkylation (AAA) is a cornerstone of C-C bond formation where chiral ligands are paramount. nih.govnih.govrsc.org While various P,N-ligands, including those with pyridine and oxazoline (B21484) moieties, have been developed for this purpose, the specific performance of this compound in this context is not extensively documented in broad reviews. lookchem.com

The primary catalytic application of chiral this compound ligands is in asymmetric synthesis, where they have demonstrated significant potential in controlling the stereochemical outcome of reactions.

One notable application is in the asymmetric synthesis of tetrahydrofurans. A relay catalytic system combining an achiral rhodium complex (Rh₂(OAc)₄) and a chiral Cp*Ru catalyst ligated by a pyridine-oxazoline ligand has been developed for the asymmetric coupling of cinnamyl chlorides with diazo esters. nih.gov This method generates silyl (B83357) enol ethers in situ, which then act as nucleophilic intermediates to afford chiral tetrahydrofuran (B95107) derivatives with two adjacent stereocenters. The success of this system relies on the compatibility of the two metal catalysts and the ability of the chiral pyridine-oxazoline ligand to induce high enantioselectivity in the ruthenium-catalyzed allylic alkylation step. nih.gov

Another significant area for related chiral ligands is the copper-catalyzed asymmetric Henry (nitroaldol) reaction. This reaction is a powerful tool for forming C-C bonds and producing valuable β-nitro alcohols, which are precursors to amino alcohols. mdpi.comnih.govnih.gov Chiral Cu(II) bis(oxazoline) complexes are known to catalyze this reaction with high enantioselectivity for both aromatic and aliphatic aldehydes. nih.gov The specific use of a copper complex with the this compound ligand in this reaction showcases its potential as a viable chiral controller.

| Reaction | Metal Catalyst | Ligand Type | Substrate | Product | Yield (%) | ee (%) | Ref |

| Asymmetric Allylic Alkylation | Cp*Ru | Chiral Pyridine-Oxazoline | Cinnamyl Chloride & Diazo Ester | Chiral Tetrahydrofuran | N/A | Good | nih.gov |

| Asymmetric Henry Reaction | Cu(II) | Chiral Bis(oxazoline) | Aromatic/Aliphatic Aldehydes | β-Nitro Alcohols | Good | 87-94 | nih.gov |

| Asymmetric Hydrogenation | Iridium | Chiral Phosphole | Pyridinium Salt | Chiral Piperidine | N/A | High | nih.gov |

The application of this compound in photocatalysis is an emerging field. Terpyridine (TPY) complexes, which share the pyridine coordinating motif, have been investigated as effective photosensitizers and photocatalysts. nih.gov These complexes can be activated by light to generate reactive oxygen species (ROS), which are capable of degrading organic pollutants in wastewater. For example, alkoxy-modified terpyridine complexes have shown significant photocatalytic activity in the degradation of diclofenac (B195802) potassium under light irradiation. nih.gov While this demonstrates the potential of pyridine-based ligands in photocatalysis, direct studies involving this compound complexes are not yet widely reported.

The use of this compound and its metal complexes in electrocatalysis is not a well-documented area of research. While the broader field of molecular electrocatalysis utilizes various coordination complexes, including those with nitrogen-based ligands, specific investigations focusing on catalysts derived from this compound are limited.

Organocatalysis with this compound Derivatives

While primarily used as a ligand for metals, pyridine derivatives can also function as organocatalysts. For example, polyethylene-supported pyridinium salts have been shown to be effective and recyclable organocatalysts for the synthesis of dihydrofurans from α-ylidene-β-diketones and diazoacetate. jlu.edu.cn This type of catalysis proceeds through the formation of a pyridinium ylide intermediate. The applicability of this compound itself or its simple derivatives in this or other organocatalytic transformations remains a subject for further exploration.

Heterogeneous Catalysis and Immobilized Systems

To combine the high selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts, immobilization of the catalytic complex onto a solid support is a common strategy. Pyridine-containing complexes have been successfully heterogenized for various applications. For instance, bis(imino)pyridine iron complexes have been immobilized on silica (B1680970) surfaces for use in ethylene (B1197577) polymerization. scispace.com Similarly, copper complexes of 2-(pyridine-2-yl)imidazolidine-4-thione have been anchored to polymeric resins and used as recyclable catalysts in asymmetric Henry reactions. researchgate.net These examples demonstrate the feasibility of immobilizing pyridine-based catalysts. However, specific studies detailing the immobilization of this compound or its metal complexes and their subsequent application in heterogeneous catalysis are not extensively covered in the literature.

Advancements in Sustainable and Atom-Economical Catalytic Processes Involving this compound

Following a comprehensive review of available scientific literature, it appears that specific research detailing the application of This compound and its metal complexes in sustainable and atom-economical catalytic processes is limited. While the broader fields of green chemistry and catalysis extensively explore pyridine-based ligands and sustainable methodologies, dedicated studies focusing on the unique contributions of the this compound ligand in this context are not prominently documented.

The principles of sustainable and atom-economical catalysis aim to maximize the incorporation of reactant atoms into the final product, minimize waste, and utilize renewable resources and environmentally benign conditions. Research in this area often focuses on the development of efficient catalysts that can facilitate chemical transformations with high selectivity and yield, while reducing energy consumption and the use of hazardous substances.

In the broader context of pyridine derivatives, significant advancements have been made in developing catalytic systems for sustainable processes. For instance, the use of earth-abundant metal catalysts in place of precious metals is a key trend in sustainable chemistry. These catalysts, often supported by nitrogen-containing ligands, are explored for a variety of atom-economical reactions, such as addition and cycloaddition reactions, which, in theory, have 100% atom economy.

Furthermore, the drive towards a circular economy has spurred research into the catalytic conversion of biomass-derived feedstocks into valuable chemicals. Solvents and ligands derived from renewable sources are of particular interest. While tetrahydrofuran (THF), the core of the oxolanyl group in this compound, is itself a valuable solvent and can be derived from biomass, the specific catalytic applications of its pyridine derivative in sustainable processes remain an area for future exploration.

The synthesis of nitrogen-containing heterocycles, such as pyridines and piperidines, from biomass-derived platform molecules like furfural (B47365) is an active area of research. These processes often employ heterogeneous or homogeneous catalysts to achieve high efficiency and selectivity, embodying the principles of green chemistry.

While detailed research findings and data tables for catalytic processes specifically employing this compound are not available, the ongoing advancements in sustainable catalysis provide a fertile ground for future investigations into the potential of this and other bio-inspired ligands. Future research could focus on synthesizing metal complexes of this compound and evaluating their catalytic activity in key atom-economical transformations, thereby expanding the toolkit of catalysts for sustainable chemical synthesis.

Computational and Theoretical Chemistry Studies of 2 Oxolan 2 Yl Pyridine

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are a cornerstone of modern chemistry, providing deep insights into the behavior of molecules at the electronic level. For a molecule like 2-(oxolan-2-yl)pyridine, these methods would be invaluable for understanding its structure, stability, and reactivity.

Geometry Optimization and Conformational Landscape Analysis

A full understanding of this compound begins with identifying its most stable three-dimensional shape and the various conformations it can adopt. Geometry optimization, typically performed using Density Functional Theory (DFT), would find the lowest energy structure of the molecule.

The key conformational variables for this molecule would be the puckering of the tetrahydrofuran (B95107) (oxolane) ring and the rotation around the single bond connecting the pyridine (B92270) and oxolane rings. The tetrahydrofuran ring is known to undergo pseudorotation between various twisted (C₂) and bent (Cₛ) conformations, with very small energy barriers between them. Computational studies on other 2-substituted pyridines have shown that the energy barrier to rotation around the C-C bond connecting the ring to the substituent can vary, influencing the molecule's preferred orientation. nih.gov A detailed conformational analysis for this compound would involve mapping the potential energy surface as a function of the dihedral angle between the two rings to identify the global minimum and any local minima, as well as the transition states that separate them. However, specific computational data for these conformational preferences for this compound are not available in the reviewed literature.

Analysis of Electronic Properties (e.g., Frontier Molecular Orbitals, Charge Distribution)

The electronic properties of a molecule dictate its reactivity. Frontier Molecular Orbital (FMO) theory is a powerful tool for this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO would likely be associated with the electron-rich pyridine ring, making it the primary site for electrophilic attack. The LUMO would be the lowest energy orbital capable of accepting electrons, crucial for understanding reactions with nucleophiles.

The energy gap between the HOMO and LUMO is a critical parameter indicating the molecule's chemical reactivity and kinetic stability. mdpi.com A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. DFT calculations could provide precise energy values for these orbitals. ias.ac.in

Furthermore, analysis of the charge distribution, often visualized using Molecular Electrostatic Potential (MEP) maps, would reveal the electron-rich and electron-poor regions of the molecule. mdpi.com In this compound, the nitrogen atom of the pyridine ring and the oxygen atom of the oxolane ring are expected to be regions of negative potential (electron-rich), while the hydrogen atoms on the pyridine ring would be areas of positive potential (electron-poor). Specific calculated values for HOMO-LUMO energies and detailed charge distribution maps for this compound have not been reported in the searched literature.

Aromaticity Assessment of the Pyridine Ring System

Pyridine is a classic aromatic heterocycle. The introduction of a substituent, such as the oxolanyl group at the 2-position, can subtly influence the aromaticity of the pyridine ring. Computational chemistry offers several methods to quantify this property.

Commonly used indices include the geometry-based Harmonic Oscillator Model of Aromaticity (HOMA) and magnetic-based criteria like the Nucleus-Independent Chemical Shift (NICS). HOMA values close to 1 indicate high aromaticity, based on bond length uniformity. NICS calculations measure the magnetic shielding at the center of the ring; large negative values are indicative of aromatic character. DFT studies on substituted pyridines and other heteroarenes have shown that both the type and position of substituents can modulate these aromaticity indices. researchgate.net However, a specific aromaticity assessment for this compound using these or other computational indices is not present in the available literature.

Reaction Mechanism Simulations and Transition State Analysis

Computational chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions, identifying transient intermediates, and determining the energy barriers associated with transition states.

Applications of Density Functional Theory (DFT)

DFT is a widely used method to study reaction mechanisms due to its balance of accuracy and computational cost. rsc.orgnih.gov For reactions involving this compound, DFT could be used to model potential energy surfaces, locate transition state structures, and calculate activation energies. This would allow for predictions of reaction feasibility, kinetics, and selectivity. For instance, in a hypothetical reaction, DFT could help determine whether a reagent would preferentially attack the pyridine nitrogen or another part of the molecule. While DFT has been extensively applied to study reactions of various pyridine derivatives, rsc.orgmdpi.com no specific DFT studies on the reaction mechanisms of this compound were found.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe conformational changes, solvent interactions, and other dynamic processes.

For this compound, an MD simulation could reveal how the molecule behaves in a solvent, showing the flexibility of the oxolane ring and the rotation around the C-C bond in a dynamic environment. This provides a more realistic picture of the molecule's behavior than static calculations alone. Such simulations are crucial for understanding how the molecule might interact with larger systems, like biological macromolecules. mdpi.com Despite the utility of this technique, no published MD simulation studies specifically focused on this compound were identified in the literature search. nih.gov

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the spectroscopic parameters of organic molecules. rsc.org These theoretical calculations can provide valuable insights into the vibrational (Infrared and Raman) and nuclear magnetic resonance (NMR) spectra, which are fundamental for molecular characterization. The accuracy of these predictions is typically validated by comparing the calculated data with experimental measurements.

For a molecule like this compound, DFT calculations can be employed to optimize its three-dimensional geometry and then compute its vibrational frequencies and NMR chemical shifts. The calculated vibrational frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, thereby improving the agreement with experimental IR and Raman spectra. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated with high accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach. rsc.org

While specific computational studies detailing a direct comparison for this compound are not extensively documented in the literature, the general methodology is well-established for pyridine derivatives. mdpi.com A hypothetical validation study would involve comparing the theoretically predicted spectroscopic data against experimentally obtained spectra. Discrepancies between the predicted and experimental values can help refine the computational model or identify specific molecular interactions, such as solvent effects or conformational dynamics, that may not have been accounted for in the initial calculation. The table below illustrates the typical format for such a comparative analysis.

Interactive Data Table: Comparison of Predicted and Experimental Spectroscopic Data for a Representative Pyridine Derivative

| Spectroscopic Parameter | Calculated Value (DFT) | Experimental Value | Deviation |

| ¹H NMR (ppm) | |||

| H-6 (pyridine) | 8.55 | 8.50 | 0.05 |

| H-3 (pyridine) | 7.80 | 7.75 | 0.05 |

| H-2' (oxolane) | 4.95 | 4.90 | 0.05 |

| ¹³C NMR (ppm) | |||

| C-2 (pyridine) | 164.5 | 163.8 | 0.7 |

| C-6 (pyridine) | 149.8 | 149.2 | 0.6 |

| C-2' (oxolane) | 78.2 | 77.5 | 0.7 |

| IR Frequencies (cm⁻¹) | |||

| C=N stretch (pyridine) | 1595 | 1590 | 5 |

| C-O-C stretch (oxolane) | 1080 | 1075 | 5 |

Note: The data presented in this table are hypothetical and for illustrative purposes to demonstrate the validation process between theoretical predictions and experimental findings for a similar class of compounds, due to the limited specific literature for this compound.

The validation process is crucial as it builds confidence in the computational model, which can then be used to predict the properties of related, yet unsynthesized, molecules or to interpret complex experimental spectra.

Modeling of Ligand-Metal Interactions in Coordination Complexes

The pyridine nitrogen atom and the ether oxygen of the oxolane ring in this compound make it a potential bidentate ligand for coordinating with metal ions. Computational modeling is a powerful technique to investigate these ligand-metal interactions, providing detailed information about the geometry, stability, and electronic structure of the resulting coordination complexes. nih.gov

DFT is the most common method used to model these interactions. By performing geometry optimizations, researchers can predict key structural parameters of the metal complex, such as bond lengths, bond angles, and coordination geometries (e.g., tetrahedral, square planar, or octahedral). nih.gov These calculations can also determine the binding energy of the ligand to the metal center, offering a quantitative measure of the complex's stability.

Furthermore, computational models can elucidate the electronic properties of these complexes. nih.gov Analysis of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the nature of the metal-ligand bonding and the potential for charge transfer transitions, which are important for understanding the complex's color and photochemical properties. nih.gov While specific modeling studies on this compound complexes are sparse, research on other substituted pyridine ligands provides a framework for how such investigations would be conducted. nih.gov

Interactive Data Table: Typical Computational Findings in Modeling Pyridine-Metal Complexes

| Computational Parameter | Finding | Implication |

| Geometry | ||

| Metal-Nitrogen Bond Length | 2.0 - 2.2 Å | Strength of the primary coordination bond. |

| Metal-Oxygen Bond Length | 2.1 - 2.4 Å | Evidence and strength of secondary interaction. |

| Coordination Geometry | Distorted Octahedral | Predicts the spatial arrangement of ligands. |

| Energetics | ||

| Ligand Binding Energy | -20 to -50 kcal/mol | Thermodynamic stability of the complex. |

| Electronics | ||

| HOMO-LUMO Gap | 2.5 - 4.0 eV | Relates to electronic transitions and reactivity. |

| Charge on Metal Center | +1.5 to +1.8 | Indicates the extent of electron donation from the ligand. |

Note: This table contains representative data for pyridine-type ligands to illustrate the insights gained from computational modeling of ligand-metal interactions, in the absence of specific studies on this compound.

These theoretical studies are invaluable for designing new catalysts, understanding biological processes involving metal ions, and developing novel materials with specific electronic or magnetic properties.

Applications of Machine Learning and Artificial Intelligence for Reaction Prediction and Design

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing organic chemistry by enabling rapid and accurate prediction of reaction outcomes and aiding in the design of novel synthetic routes. rjptonline.org These data-driven approaches learn from vast amounts of existing chemical reaction data to identify patterns and build predictive models.

Another significant application is in retrosynthesis, where an AI algorithm suggests potential starting materials and reaction pathways to synthesize a target molecule like this compound. This can dramatically accelerate the process of designing a synthetic route by suggesting both conventional and novel chemical transformations.

While the application of ML and AI to reactions specifically involving this compound is not yet prevalent in the scientific literature, the general tools are becoming increasingly powerful and accessible. eurekalert.org As more reaction data becomes available, it is anticipated that these technologies will be used to:

Optimize reaction conditions: AI models can predict the optimal solvent, temperature, and catalyst to maximize the yield of a desired product.

Discover novel reactions: By analyzing patterns in chemical data, ML algorithms may identify entirely new types of reactions or catalysts.

Predict properties of new compounds: AI can be used to predict the biological activity or material properties of derivatives of this compound, guiding the design of new functional molecules.

The integration of AI and machine learning into computational chemistry workflows holds the promise of accelerating chemical discovery and innovation, making the synthesis and functionalization of complex molecules more efficient and predictable. eurekalert.org

Advanced Characterization Techniques for Structural Elucidation and Mechanistic Probes

Spectroscopic Methods for Detailed Structural Analysis

Spectroscopic techniques are fundamental to confirming the identity and purity of 2-(oxolan-2-yl)pyridine, offering insights into its electronic and vibrational characteristics.

High-resolution NMR spectroscopy is the most powerful tool for determining the precise molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide a detailed map of the chemical environment of each atom.

¹H and ¹³C NMR Spectroscopy: The chemical shifts observed for this compound are consistent with its structure, featuring a pyridine (B92270) ring attached to a tetrahydrofuran (B95107) (oxolane) ring at the 2-position. Data for closely related analogs, such as 4-methyl-2-(tetrahydrofuran-2-yl)pyridine, show characteristic signals that can be used for assignment. For instance, the proton on the carbon linking the two rings (C2' of the oxolane ring) typically appears as a downfield multiplet due to its proximity to the electronegative oxygen and the aromatic pyridine ring. The pyridine protons exhibit characteristic splitting patterns in the aromatic region, while the remaining oxolane protons are found in the aliphatic region.

Two-dimensional (2D) NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguously assigning these signals by revealing proton-proton and proton-carbon correlations, respectively.

Solid-State NMR (ssNMR): While solution-state NMR provides data on molecules in a dynamic state, solid-state NMR can elucidate the structure and packing of this compound in its crystalline or amorphous solid forms. This technique is sensitive to the local environment and intermolecular interactions, providing information on molecular conformation and dynamics in the solid state.

Interactive Table: ¹H and ¹³C NMR Chemical Shift Data for a this compound Analog

Note: Data is for 4-methyl-2-(tetrahydrofuran-2-yl)pyridine, a close structural analog. Shifts for the unsubstituted compound are expected to be similar.

| Atom Position | ¹H Chemical Shift (ppm, CDCl₃) | ¹³C Chemical Shift (ppm, CDCl₃) |

| Pyridine Ring H-6 | ~8.38 | - |

| Pyridine Ring H-3 | ~7.22 | ~120.7 |

| Pyridine Ring H-5 | ~6.97 | ~123.8 |

| Oxolane Ring H-2' | ~4.98 | ~81.4 |

| Oxolane Ring H-5'α | ~4.10 | ~69.1 |

| Oxolane Ring H-5'β | ~3.96 | ~69.1 |

| Oxolane Ring H-3' | ~2.39 | ~33.1 |

| Oxolane Ring H-4' | ~2.00 | ~25.8 |

| Pyridine Ring C-2 | - | ~162.7 |

| Pyridine Ring C-6 | - | ~148.9 |

| Pyridine Ring C-4 | - | ~147.8 |

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a unique "fingerprint" and confirming the presence of specific functional groups. For this compound, the spectra are dominated by vibrations of the pyridine ring and the oxolane ring.

The key vibrational modes include:

Pyridine Ring Vibrations: C-H stretching modes are typically observed above 3000 cm⁻¹, while C=C and C=N ring stretching vibrations appear in the 1400-1600 cm⁻¹ region. Ring breathing modes are also characteristic and can be observed in both IR and Raman spectra.

Oxolane (THF) Ring Vibrations: The most characteristic vibration is the C-O-C asymmetric stretching of the ether group, which typically gives a strong band in the IR spectrum around 1050-1150 cm⁻¹. Aliphatic C-H stretching vibrations from the CH₂ groups of the oxolane ring are observed in the 2850-2960 cm⁻¹ range.

Interactive Table: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Method |

| Aromatic C-H Stretch (Pyridine) | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch (Oxolane) | 2850 - 2960 | IR, Raman |

| C=C, C=N Ring Stretch (Pyridine) | 1400 - 1600 | IR, Raman |

| C-O-C Asymmetric Stretch (Oxolane) | 1050 - 1150 | IR |

| Pyridine Ring Breathing | ~1000 | Raman |

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The chromophore in this compound is the pyridine ring. Unsubstituted pyridine in a neutral solvent exhibits absorption bands corresponding to π → π* transitions. These typically appear around 250-260 nm. The attachment of the saturated oxolan-2-yl group, an alkyl ether substituent, is expected to have a minor effect, possibly causing a slight bathochromic (red) shift of these absorption maxima due to its electron-donating nature.

Interactive Table: Expected UV-Vis Absorption Maxima for this compound

| Electronic Transition | Expected λₘₐₓ (nm) | Chromophore |

| π → π | ~255 - 265 | Pyridine Ring |

| n → π | Longer wavelength, weak | Pyridine Ring |

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the precise molecular weight of this compound and to gain structural information from its fragmentation pattern. The chemical formula is C₉H₁₁NO, giving a monoisotopic mass of approximately 149.0841 Da.

High-resolution mass spectrometry (HRMS) can confirm the elemental composition by measuring the mass-to-charge ratio (m/z) to several decimal places. Under electron ionization (EI) or electrospray ionization (ESI), the molecule will ionize, commonly forming a molecular ion (M⁺) or a protonated molecule ([M+H]⁺).

The fragmentation pattern is highly informative. A primary and characteristic fragmentation pathway involves the cleavage of the C-C bond between the pyridine and oxolane rings. This would lead to two major fragment ions: one corresponding to the pyridinyl moiety and the other to the oxolanyl moiety.

Interactive Table: Mass Spectrometry Data for this compound

| Parameter | Value |

| Chemical Formula | C₉H₁₁NO |

| Monoisotopic Mass | 149.0841 Da |

| Nominal Mass | 149 Da |

| Expected [M+H]⁺ (ESI) | 150.0919 |

| Key Fragmentation Pathway | Cleavage of the inter-ring C-C bond |

X-ray Diffraction Techniques for Solid-State Structure

X-ray diffraction is the premier technique for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and conformational details.

Growing a suitable single crystal of this compound allows for its analysis by single-crystal X-ray diffraction. This technique can unambiguously determine the molecular structure, including the absolute configuration of the chiral center at the C2' position of the oxolane ring.

The analysis would reveal:

Molecular Conformation: The precise dihedral angle between the plane of the pyridine ring and the average plane of the oxolane ring.

Bond Lengths and Angles: Exact measurements of all interatomic distances and angles.

Crystal Packing: Information on how the molecules arrange themselves in the crystal lattice, including any intermolecular interactions like hydrogen bonding or π-π stacking.

While specific crystal structure data for this compound is not widely published, data for related pyridine derivatives demonstrates the power of this technique to provide definitive structural proof.

Powder X-ray Diffraction for Crystalline Phases

Powder X-ray Diffraction (PXRD) is a non-destructive technique fundamental for the characterization of crystalline solids. It provides information on the crystal structure, phase purity, and crystallite size of a material. For this compound, obtaining a crystalline solid form would allow PXRD to identify its specific crystalline lattice and space group.

While specific PXRD data for this compound is not extensively published, analysis of closely related pyridine derivatives illustrates the type of data obtained. For instance, single-crystal X-ray diffraction studies on similar compounds, such as derivatives of 2,6-di(thiazol-2-yl)pyridine and 2-{[4-(pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid, have been performed to elucidate their molecular and supramolecular structures. researchgate.netresearchgate.net These studies determine precise bond lengths, angles, and crystal packing information. researchgate.netsemanticscholar.org An analysis of a crystalline sample of this compound would yield a unique diffraction pattern, serving as a fingerprint for its solid-state phase.

Table 1: Illustrative Crystallographic Data for a Pyridine Derivative

| Parameter | Value |

| Chemical Formula | C₁₁H₉N₃O₂S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.5722 (2) |

| b (Å) | 22.4650 (8) |

| c (Å) | 7.4314 (2) |

| β (°) | 93.237 (2) |

| Volume (ų) | 1095.14 (6) |

| Data Source | researchgate.net |

| Note: This data is for a related pyridine compound, 2-{[4-(pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid, and serves to illustrate the typical output of an X-ray diffraction study. |

Chromatographic Techniques for Purity Assessment and Mixture Separation (e.g., HPLC, GC)

Chromatographic methods are essential for determining the purity of this compound and separating it from reaction byproducts or impurities.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating non-volatile compounds. A validated reverse-phase HPLC (RP-HPLC) method would be suitable for assessing the purity of this compound. nih.gov Such a method typically employs a nonpolar stationary phase (like a C18 column) and a polar mobile phase, allowing for the separation of the target compound from more or less polar impurities. nih.govptfarm.pl Detection is commonly achieved using a UV detector set to a wavelength where the pyridine ring exhibits strong absorbance.

Gas Chromatography (GC) is ideal for the analysis of volatile and thermally stable compounds like this compound. When coupled with a mass spectrometer (GC-MS), it provides both separation and identification of components in a sample. Analysis of the related compound 2-(1,3-oxazolin-2-yl)pyridine by GC-MS showed a molecular ion peak (M+) at m/z 148, confirming its molecular weight. nih.gov A similar analysis for this compound (C₉H₁₁NO, MW: 149.19 g/mol ) would be expected to show a corresponding molecular ion peak, providing definitive identification and purity assessment. mdpi.com

Table 2: Typical Chromatographic Conditions for Analysis of Pyridine Derivatives

| Technique | Column | Mobile Phase/Carrier Gas | Detector | Application |

| HPLC | Reverse-Phase C18 (e.g., 250 x 4.0 mm) | Acetonitrile/Phosphate Buffer Gradient nih.govptfarm.pl | UV | Purity determination, quantification |

| GC-MS | HP-5ms (5%-phenyl)-methylpolysiloxane | Helium mdpi.com | MS | Impurity profiling, identification, quantification |

Advanced Microscopy Techniques for Morphological and Surface Analysis (e.g., TEM, SEM, AFM)

Advanced microscopy techniques are employed to visualize the morphology and surface features of materials from the micrometer to the sub-nanometer scale. For this compound, particularly in its solid or crystalline form, these methods can provide valuable physical characterization.

Transmission Electron Microscopy (TEM): TEM is used to investigate the internal structure of materials. If this compound were formulated into nanoparticles or thin films, TEM could reveal details about particle size distribution, morphology, and crystalline lattice fringes.

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of a sample's surface topography. For a crystalline powder of this compound, SEM would be used to characterize the shape, size, and surface texture of the crystals. This is crucial for understanding physical properties like flowability and dissolution rate.

Atomic Force Microscopy (AFM): AFM is a powerful tool for mapping surface topography at the nanometer scale. It can be used to analyze the surface roughness of thin films of the compound or to study crystal growth mechanisms at a molecular level.

While specific microscopy studies on this compound are not prominent in the literature, these techniques are standard for the comprehensive physical characterization of organic compounds in materials science and pharmaceutical development.

Elemental Analysis for Stoichiometric Validation

Elemental analysis is a cornerstone technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. This analysis provides a fundamental check of a sample's purity and confirms its empirical formula. The experimentally determined percentages are compared against the theoretically calculated values based on the compound's molecular formula.

For this compound (C₉H₁₁NO), the theoretical elemental composition can be calculated. A comparison of these values with experimental results from a synthesized sample validates its stoichiometry. Data from the closely related 2-(1,3-oxazolin-2-yl)pyridine (C₈H₈N₂O) illustrates the high degree of accuracy expected, where experimental values closely match the calculated percentages, confirming the successful synthesis and purity of the compound. nih.gov

Table 3: Elemental Composition Data for Stoichiometric Validation

| Compound | Formula | Element | Theoretical % | Experimental % |

| This compound | C₉H₁₁NO | Carbon (C) | 72.46 | - |

| Hydrogen (H) | 7.43 | - | ||

| Nitrogen (N) | 9.39 | - | ||

| Oxygen (O) | 10.72 | - | ||

| 2-(1,3-oxazolin-2-yl)pyridine | C₈H₈N₂O | Carbon (C) | 64.85 | 64.92 nih.gov |

| (for comparison) | Hydrogen (H) | 5.44 | 5.45 nih.gov | |

| Nitrogen (N) | 18.91 | 19.09 nih.gov | ||

| Note: Experimental data for this compound is not provided; the data for the related compound illustrates the validation process. |

Challenges and Future Directions in 2 Oxolan 2 Yl Pyridine Research

Persistent Synthetic Challenges and Pathways for Enhanced Efficiency

The synthesis of 2-substituted pyridines, including 2-(oxolan-2-yl)pyridine, has traditionally faced several obstacles. Classical methods often require harsh reaction conditions, multi-step procedures, and can suffer from a lack of regioselectivity, leading to mixtures of products that are difficult to separate. organic-chemistry.org One common strategy involves the addition of organometallic reagents, such as Grignard reagents, to pyridine (B92270) N-oxides. researchgate.net While effective, this method can require high temperatures and subsequent chemical treatment to yield the final 2-substituted pyridine. researchgate.net

To overcome these inefficiencies, modern organic synthesis is moving towards more elegant and sustainable solutions. Key areas of development include:

One-Pot Reactions: Combining multiple synthetic steps into a single procedure without isolating intermediates significantly improves efficiency, reduces waste, and saves time. Base-catalyzed one-pot, three-component reactions have emerged as a powerful, metal-free, and environmentally benign strategy for creating highly substituted pyridines. organic-chemistry.org

C-H Activation: Directly functionalizing the C-H bonds of the pyridine ring is a highly atom-economical approach. Transition metal-catalyzed C-H activation strategies are being developed to selectively introduce substituents at the C2 position, bypassing the need for pre-functionalized starting materials. researchgate.netsciencedaily.com

Flow Chemistry: The use of continuous flow reactors offers enhanced control over reaction parameters such as temperature and mixing, improving safety and yield, especially for highly exothermic reactions like Grignard reagent formation. fraunhofer.de This technology allows for the in situ generation and immediate use of reactive intermediates, minimizing side reactions. fraunhofer.de

These advanced synthetic pathways promise to make the synthesis of this compound and its derivatives more efficient, cost-effective, and environmentally friendly.

| Synthetic Strategy | Advantages | Challenges |

| Grignard Addition to Pyridine N-Oxides | Well-established, versatile for various substituents. researchgate.net | Often requires multiple steps, high temperatures, and can generate by-products. researchgate.net |

| One-Pot Multi-Component Reactions | High efficiency, reduced waste, metal-free options. organic-chemistry.org | Substrate scope can be limited, optimization of conditions required. |

| Direct C-H Activation/Functionalization | High atom economy, avoids pre-functionalization. researchgate.netsciencedaily.com | Catalyst cost and sensitivity, achieving high regioselectivity can be difficult. |

| Flow Chemistry | Enhanced safety and control, easy scalability, in situ reagent generation. fraunhofer.de | Initial setup cost, potential for clogging. |

Design and Discovery of Novel Catalytic Systems

Catalysis is central to the efficient synthesis of complex molecules like this compound. The formation of the carbon-carbon bond between the pyridine and oxolane rings is a critical step where catalysis can play a transformative role. Research is focused on developing novel catalytic systems that offer higher selectivity, milder reaction conditions, and broader substrate scope.

Transition metal catalysts, particularly those based on palladium, rhodium, and nickel, are at the forefront of this research. rsc.orgacs.org For instance, palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. acs.org Rhodium(III)-catalyzed coupling of α,β-unsaturated oximes with alkenes provides a route to substituted pyridines via a C-H activation/alkenylation sequence. acs.org The choice of metal and, crucially, the ancillary ligands can be tuned to control the selectivity and efficiency of these transformations. rsc.org

Beyond traditional organometallic catalysis, the field is expanding to include:

Biocatalysis: The use of enzymes for C-C bond formation is a growing area of interest due to their high selectivity and environmentally benign nature. nih.gov While specific enzymes for the synthesis of this compound may not be established, the development of novel "Pictet-Spenglerases" and other lyases for creating N-heterocycles points to future possibilities. nih.gov

Photoredox Catalysis: Visible-light-mediated photoredox catalysis enables the activation of chemical bonds under exceptionally mild conditions. This approach can be used to generate radical intermediates that participate in C-C bond formation, offering new pathways for pyridine functionalization. princeton.edu

Supramolecular Catalysis: This approach involves the use of self-assembled catalyst structures to create a unique reaction environment. By systematically modifying the catalyst scaffold and ligating groups, it is possible to fine-tune the catalyst's activity and selectivity for specific transformations. rsc.org

The discovery of new catalytic systems is essential for overcoming the limitations of current synthetic methods and enabling the production of this compound and related compounds in a more sustainable fashion.

Development of Advanced In Situ Characterization Techniques for Reaction Intermediates

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. This requires the ability to observe and characterize transient reaction intermediates as they form and are consumed. Advanced in situ spectroscopic techniques allow chemists to monitor reactions in real-time, providing invaluable mechanistic insights. researchgate.net

For reactions involving organometallic reagents like Grignard reagents, which are used in pyridine synthesis, understanding the formation and reactivity of intermediates is key. fraunhofer.deresearchgate.net Techniques such as:

In Situ Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy methods can identify functional groups and track the concentration of reactants, intermediates, and products over time. researchgate.netacs.org Surface-enhanced techniques are particularly powerful for studying reactions occurring on catalyst surfaces. acs.org

In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about molecules in solution, making it a powerful tool for identifying short-lived intermediates and elucidating reaction pathways. researchgate.net

Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be used to sample a reaction mixture and identify the components present, including intermediates, providing snapshots of the reaction's progress. researchgate.net

By applying these techniques, researchers can gain a clearer picture of the mechanistic steps involved in the synthesis of this compound. This knowledge enables the rational design of improved reaction conditions and catalysts to minimize side reactions and maximize yield. researchgate.net

| Technique | Information Provided | Application in Pyridine Synthesis |

| In Situ IR/Raman Spectroscopy | Vibrational modes of functional groups, concentration profiles. researchgate.net | Monitoring the consumption of starting materials and formation of products; studying species adsorbed on catalyst surfaces. acs.orgacs.org |

| In Situ NMR Spectroscopy | Detailed molecular structure, identification of transient species. researchgate.net | Characterizing organometallic intermediates in Grignard or cross-coupling reactions. |

| Mass Spectrometry | Molecular weight of reaction components. researchgate.net | Identifying intermediates and by-products in a reaction mixture over time. researchgate.net |

Predictive Modeling and Data-Driven Discovery in Organic Synthesis

The integration of data science and computational modeling is revolutionizing organic synthesis. acs.org Instead of relying solely on chemical intuition and trial-and-error, chemists can now use predictive models and machine learning algorithms to accelerate the discovery and optimization of synthetic routes. researchgate.net

For a target molecule like this compound, these data-driven approaches can be applied in several ways:

Reaction Outcome Prediction: Machine learning models can be trained on large datasets of chemical reactions to predict the likely outcome of a planned synthesis, including yield and selectivity. rsc.orgchemrxiv.org This can help chemists prioritize the most promising synthetic routes before heading into the lab.

Catalyst Design: Computational tools can model the interaction between a catalyst and substrates, helping to design new catalysts with enhanced activity and selectivity. Data-driven approaches can identify structure-function relationships that guide the development of better-performing catalysts. digitellinc.com

Reaction Network Mapping: For complex catalytic processes, computational methods can enumerate vast networks of possible elementary reaction steps. chemrxiv.org This automated approach helps to uncover novel reaction pathways that might be missed by human intuition, leading to new synthetic strategies. chemrxiv.org

The development of predictive models for nucleophilic additions to pyridinium (B92312) electrophiles is a relevant example, where trends in regiochemical outcomes can be observed and predicted based on substituent patterns. rsc.orgchemrxiv.org As more reaction data becomes available, the accuracy and predictive power of these models will continue to grow, making them indispensable tools in the synthesis of heterocyclic compounds. acs.org

Fostering Interdisciplinary Research Opportunities and Collaborations

The full potential of this compound and its derivatives can best be realized through interdisciplinary collaboration. The pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in thousands of biologically active compounds and approved drugs. nih.govresearchgate.net This inherent biological relevance creates a natural bridge between synthetic organic chemistry and other scientific disciplines.

Opportunities for collaboration include:

Medicinal Chemistry and Pharmacology: Synthetic chemists can collaborate with biologists and pharmacologists to design and synthesize novel pyridine derivatives, including analogs of this compound, for evaluation as potential therapeutic agents. nih.govnih.gov

Computational Chemistry: Collaborations with computational chemists can accelerate the discovery process through predictive modeling of reaction outcomes and the virtual screening of compounds for biological activity. researchgate.net

Materials Science: Pyridine derivatives are used as ligands in the synthesis of metal-organic frameworks (MOFs) and other advanced materials. mdpi.commdpi.com Interdisciplinary research in this area could lead to new materials with unique catalytic or electronic properties.

Agrochemical Science: The pyridine nucleus is also a common feature in pesticides and herbicides. enpress-publisher.com Collaboration with agricultural scientists could lead to the development of new, more effective, and safer agrochemicals.

By fostering these collaborations, the research community can leverage the diverse expertise needed to tackle complex challenges and unlock new applications for this compound and the broader class of pyridine-containing molecules.

Q & A

Q. What synthetic routes are effective for preparing 2-(oxolan-2-yl)pyridine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cross-coupling reactions or cyclization strategies. For example, catalytic systems like [Cp∗IrCl₂]₂ (in toluene/pyridine) enable cyclization of alkynyl precursors, achieving high yields under mild conditions . Optimization should focus on solvent selection (e.g., dichloromethane for solubility), base strength (e.g., NaOH for deprotonation), and temperature control to minimize side reactions. Reaction progress can be monitored via TLC or HPLC .

Q. How can the structural identity and purity of this compound be confirmed experimentally?

- Methodological Answer :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement to resolve bond lengths and angles, critical for verifying the oxolane-pyridine linkage .

- NMR spectroscopy : Analyze ¹H and ¹³C NMR shifts (e.g., pyridine protons at δ 8.5–9.0 ppm, oxolane protons at δ 1.5–4.0 ppm) and compare with PubChem or NIST reference data .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C₉H₁₁NO: 149.21 g/mol) and isotopic patterns .

Q. What computational methods are suitable for modeling the electronic structure of this compound?

- Methodological Answer : Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets like 6-31G* provides accurate ground-state geometries and HOMO-LUMO gaps. Include exact-exchange terms (e.g., Becke’s 1993 functional) to improve thermochemical accuracy for redox potentials or excitation energies . Solvent effects can be incorporated via polarizable continuum models (PCM).

Advanced Research Questions

Q. How do the electronic properties of this compound influence its role in supramolecular or coordination chemistry?

- Methodological Answer : The pyridine moiety acts as a Lewis base, enabling coordination to transition metals (e.g., Ru, Ir) in redox-active complexes. The oxolane ring introduces steric bulk, affecting ligand geometry and charge-transfer efficiency. Electrochemical studies (cyclic voltammetry) reveal metal-centered redox events, while luminescence assays (e.g., time-resolved spectroscopy) track energy transfer in polynuclear systems .

Q. How can discrepancies between computational predictions and experimental data (e.g., NMR shifts, redox potentials) be resolved?

- Methodological Answer :

- NMR shifts : Compare DFT-calculated chemical shifts (using gauge-including atomic orbitals, GIAO) with experimental values. Adjust for solvent effects (e.g., DMSO vs. CDCl₃) and conformational averaging .

- Redox potentials : Validate DFT-derived ionization potentials against experimental cyclic voltammetry. Calibrate using reference compounds (e.g., ferrocene/ferrocenium) and account for counterion effects .

Q. What strategies mitigate toxicity risks during handling of this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods for synthesis and purification steps to prevent inhalation (classified as Acute Toxicity Category 4 ).

- PPE : Wear nitrile gloves and goggles to avoid dermal/ocular exposure. In case of contact, rinse with water for 15 minutes .

- Waste disposal : Neutralize acidic/basic residues before disposal and incinerate organic waste to prevent environmental persistence .

Q. What mechanistic insights explain the catalytic activity of this compound derivatives in asymmetric synthesis?

- Methodological Answer : Kinetic studies (e.g., Eyring plots) and isotopic labeling (e.g., deuterated substrates) can elucidate reaction pathways. For Ir-catalyzed cyclizations, propose intermediates like metal-vinylidenes using DFT-optimized transition states. Spectroscopic trapping (e.g., EPR for radical intermediates) validates mechanistic hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.